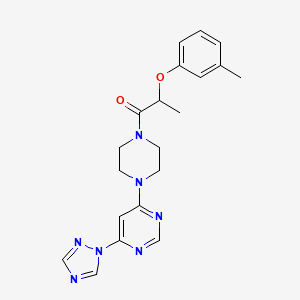

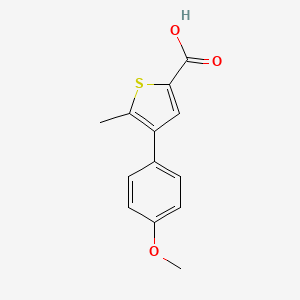

![molecular formula C25H28N4O2 B2820158 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251565-76-0](/img/structure/B2820158.png)

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle . Isoquinolines are found in a number of natural and synthetic compounds with various biological activities .

Molecular Structure Analysis

The compound contains an isoquinoline group, a pyrimidine ring, and a phenyl ring. These rings are likely to contribute to the overall stability of the molecule. The presence of nitrogen in the isoquinoline and pyrimidine rings also suggests that this compound may act as a base .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoquinoline, pyrimidine, and phenyl groups. The nitrogen in the isoquinoline and pyrimidine rings could potentially act as a nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of nitrogen in the isoquinoline and pyrimidine rings could influence its basicity .Scientific Research Applications

Antitumor Activity

Research has indicated that certain dihydroisoquinoline derivatives demonstrate significant antitumor activities. For instance, a study found that methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives showed inhibition of cell proliferation in leukemia and mammary tumor cells, with some derivatives inhibiting about 70% of cell proliferation at a concentration of 10^-5 molar (Ambros, Angerer, & Wiegrebe, 1988). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related, were designed and showed broad spectrum antitumor activity, being more potent compared to the control 5-FU (Al-Suwaidan et al., 2016).

Antimalarial Activity

Some compounds related to dihydroisoquinoline have been studied for their antimalarial properties. A series of related compounds demonstrated excellent activity against resistant strains of Plasmodium berghei in mice and showed promise for extended protection against infection even after oral administration (Werbel et al., 1986).

Synthesis and Properties of Related Compounds

The structural aspects of two amide-containing isoquinoline derivatives were studied, revealing interesting properties such as gel formation and fluorescence emission upon interaction with other substances. These findings indicate potential applications in material science or bioimaging (Karmakar, Sarma, & Baruah, 2007).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. It showed significant antiviral and antiapoptotic effects in vitro, and significant decreases in viral load combined with an increase in survival were observed in Japanese encephalitis virus-infected mice treated with this compound (Ghosh et al., 2008).

Future Directions

Properties

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-16-11-17(2)24(18(3)12-16)27-22(30)15-31-23-13-19(4)26-25(28-23)29-10-9-20-7-5-6-8-21(20)14-29/h5-8,11-13H,9-10,14-15H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJJABFNUXANNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

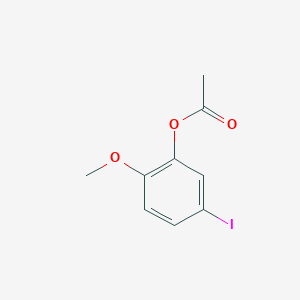

![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2820082.png)

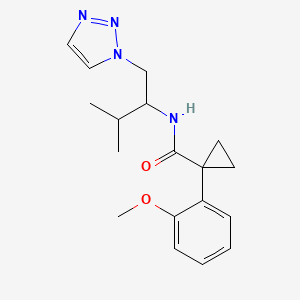

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2820083.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2820084.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2820085.png)

![1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2820094.png)

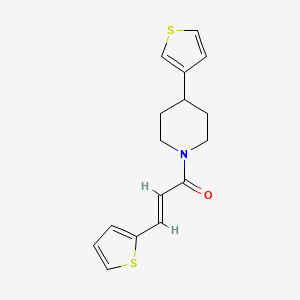

![N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B2820097.png)